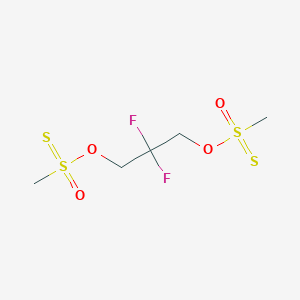
(2,2-Difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-lambda6-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-lambda6-sulfane is a complex organosulfur compound characterized by the presence of multiple functional groups, including difluoro, methylsulfonothioyloxy, and oxo-sulfanylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-lambda6-sulfane typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the difluoromethylation of suitable precursors using reagents such as sodium chlorodifluoroacetate (ClCF2CO2Na) in the presence of dimethylformamide (DMF) as a promoter . This reaction proceeds smoothly without the need for additional additives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxo-sulfanylidene group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2,2-Difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-lambda6-sulfane has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (2,2-Difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in nucleophilic and electrophilic reactions, while the oxo-sulfanylidene group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A related compound used for trifluoromethylation and perfluoroalkylation reactions.
Difluoro(fluorosulfonyl)acetic acid methyl ester: Another similar compound with applications in organic synthesis.
Propiedades
Fórmula molecular |
C5H10F2O4S4 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(2,2-difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C5H10F2O4S4/c1-14(8,12)10-3-5(6,7)4-11-15(2,9)13/h3-4H2,1-2H3 |
Clave InChI |
PNIHLWNYOOYPNM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=S)OCC(COS(=O)(=S)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


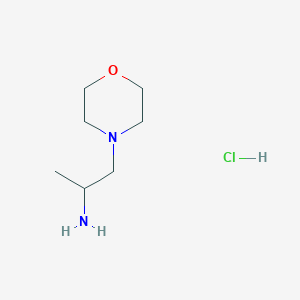
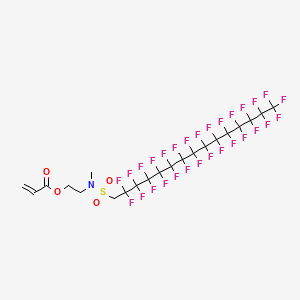
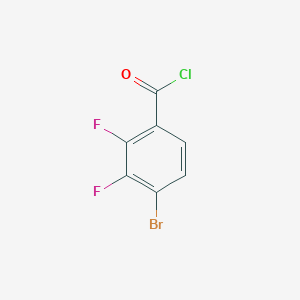
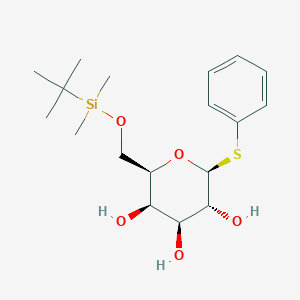
![2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-(2-benzoylphenyl)acetamide](/img/structure/B12847489.png)
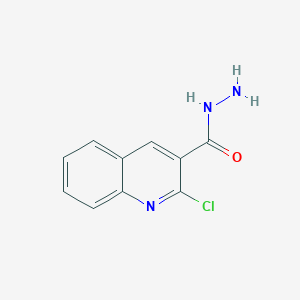
![3,8-Dibromobenzo[c]cinnoline](/img/structure/B12847510.png)

![4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12847519.png)
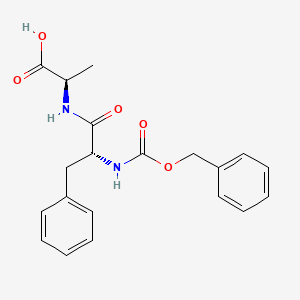


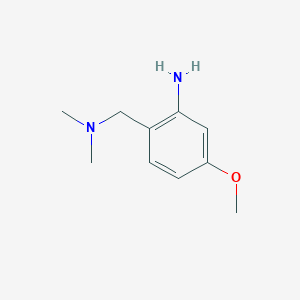
![4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847556.png)
